BDA-366 is a small molecule identified as a Bcl-2 BH4 domain antagonist, which converts the Bcl-2 protein from an anti-apoptotic to a pro-apoptotic agent. This compound has gained attention for its potential role in cancer therapy, particularly in inducing apoptosis in various cancer cell lines, including human myeloma cells. BDA-366 is notable for its ability to induce cell death independently of the canonical Bcl-2 mechanisms, making it a unique therapeutic candidate in the fight against cancer.
The synthesis of BDA-366 was achieved through high-throughput screening techniques from a library of 300,000 compounds. In silico docking methods were utilized to identify potential candidates that could effectively bind to the BH4 domain of Bcl-2.
The compound was synthesized with careful consideration of its structural properties to ensure effective interaction with the target protein. The synthesis process involved multiple steps, including purification and characterization to confirm the identity and purity of the compound.
BDA-366's molecular structure is characterized by its ability to interact specifically with the BH4 domain of Bcl-2. While detailed structural data is not provided in this overview, studies suggest that its binding affects the conformation of Bcl-2, promoting its pro-apoptotic functions .
Molecular dynamics simulations have been employed to investigate the structural changes in Bcl-2 induced by BDA-366. These analyses indicate significant alterations in the hydrophobic groove of Bcl-2 upon binding with BDA-366, which facilitates apoptosis .
BDA-366 induces apoptosis through several biochemical pathways. It disrupts interactions between Bcl-2 and pro-apoptotic proteins like Bax and Bak, promoting cell death even in cases where traditional pathways are inhibited .
Experimental data show that treatment with BDA-366 leads to a conformational change in Bcl-2 that reduces its phosphorylation at Ser70, a modification known to stabilize its anti-apoptotic function. This change correlates with increased exposure of the BH3 domain, further facilitating apoptotic signaling .
BDA-366 operates by binding to the BH4 domain of Bcl-2, leading to a conformational shift that exposes the BH3 domain. This exposure allows for enhanced interactions with pro-apoptotic factors and disrupts anti-apoptotic signaling pathways .
In vitro studies demonstrate that treatment with BDA-366 results in significant apoptosis across various cancer cell lines, including those resistant to other forms of therapy. The mechanism appears to be partially dependent on Bax and Bak proteins but also involves additional pathways that may be independent of these factors .
BDA-366 is typically presented as a solid compound with specific solubility characteristics in organic solvents such as dimethyl sulfoxide. Its melting point and other physical properties have not been extensively documented but are crucial for formulation in drug development.
Chemically, BDA-366 is stable under standard laboratory conditions but may exhibit reactivity under specific biological environments due to its interaction with protein domains. Its structure allows for selective binding to the BH4 domain without significantly altering other cellular processes at lower concentrations .
BDA-366 has shown promise as a therapeutic agent in treating various malignancies, particularly those associated with dysregulated Bcl-2 activity. Its ability to induce apoptosis makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments for cancers such as multiple myeloma and chronic lymphocytic leukemia .
Bcl-2 was first identified in 1985 through its association with the t(14;18) chromosomal translocation in follicular lymphoma, establishing it as a proto-oncogene [3] [10]. Its overexpression inhibits mitochondrial outer membrane permeabilization (MOMP), preventing cytochrome c release and caspase activation. This anti-apoptotic activity is exploited by diverse cancers:
The BH4 domain is an evolutionarily conserved α-helical region unique to anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Bcl-w). Key features include:
Table 1: Bcl-2 Family Proteins and Domain Architecture
Subfamily | Representative Members | BH Domains | Molecular Weight | Primary Localization |
---|---|---|---|---|
Anti-apoptotic | Bcl-2 | BH1-4 | 26 kDa | Mitochondria, ER |
Bcl-xL | BH1-4 | 30 kDa | Mitochondria, nucleus | |
Mcl-1 | BH1-3 | 37 kDa | Mitochondria | |
Pro-apoptotic | Bax | BH1-3 | 21 kDa | Cytosol, mitochondria |
Bak | BH1-3 | 23 kDa | Mitochondria | |
BH3-only proteins | Bim, Bid, Puma | BH3 | 22–26 kDa | Cytosol, organelles |
Functionally, the BH4 domain is indispensable for Bcl-2’s survival function:
BH3 mimetics (e.g., venetoclax) target the hydrophobic groove of Bcl-2 but exhibit limitations:
Table 2: Preclinical Efficacy of BDA-366 in Cancer Models
Cancer Type | Model System | Key Findings | Reference |
---|---|---|---|
NSCLC & SCLC | H460 xenografts (mice) | Dose-dependent tumor growth inhibition (10–30 mg/kg/day i.p.); No significant toxicity | [1] |
Multiple Myeloma (MM) | RPMI8226/U266 cell lines | Induced Bax-dependent apoptosis at 0.1–0.5 μM; Synergized with bortezomib | [1] |
Lung Cancer | Patient-derived NSCLC | Enhanced growth inhibition with RAD001 (mTOR inhibitor) | [9] |
Lymphoma | Bcl-2-driven models | Overcame resistance to BH3 mimetics | [3] |
This approach demonstrates synergy with conventional therapies and overcomes common resistance mechanisms, positioning BH4 antagonists as promising next-generation Bcl-2 inhibitors [1] [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7